molecular formula C7H10 B14743567 Hept-1-EN-5-yne CAS No. 821-40-9

Hept-1-EN-5-yne

Cat. No.: B14743567
CAS No.: 821-40-9
M. Wt: 94.15 g/mol
InChI Key: AMSMDGCMDNFUQA-UHFFFAOYSA-N
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Description

Hept-1-EN-5-yne is an organic compound with the molecular formula C7H10. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-1-EN-5-yne can be synthesized through various organic chemistry techniques. One common method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts. This process is carried out under mild reaction conditions, typically at low temperatures (around 393 K) to achieve high selectivity and conversion rates .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bimetallic catalysts. These catalysts, such as palladium-tungsten supported on gamma-alumina, are employed to enhance the efficiency and selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: Hept-1-EN-5-yne undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Partial hydrogenation can convert the triple bond to a double bond, yielding hept-1-ene.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hept-1-EN-5-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hept-1-EN-5-yne involves its interaction with various molecular targets. For instance, during hydrogenation reactions, the compound adsorbs onto the surface of the catalyst, where the triple bond interacts with the active sites. This interaction facilitates the addition of hydrogen atoms, converting the triple bond to a double bond .

Comparison with Similar Compounds

    Hept-1-yne: Similar in structure but lacks the double bond.

    Hept-1-ene: Contains only a double bond and no triple bond.

    Hex-1-yne: A shorter alkyne with similar reactivity.

Uniqueness: Hept-1-EN-5-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

CAS No.

821-40-9

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

hept-1-en-5-yne

InChI

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3

InChI Key

AMSMDGCMDNFUQA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=C

Origin of Product

United States

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